molecular formula C10H16Cl2N2O2 B1428206 2-Methyl-6-(morpholin-2-yl)pyridin-4-ol dihydrochloride CAS No. 1361115-98-1

2-Methyl-6-(morpholin-2-yl)pyridin-4-ol dihydrochloride

Cat. No. B1428206
M. Wt: 267.15 g/mol
InChI Key: ALZFIBQNYIZQCQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methyl-6-(morpholin-2-yl)pyridin-4-ol dihydrochloride is a chemical compound with the molecular formula C10H16Cl2N2O2 . This compound is not intended for human or veterinary use and is typically used for research purposes.


Molecular Structure Analysis

The molecular structure of 2-Methyl-6-(morpholin-2-yl)pyridin-4-ol dihydrochloride consists of a pyridine ring linked to a morpholine ring . The morpholine ring is a six-membered ring containing four carbon atoms, one oxygen atom, and one nitrogen atom .

Scientific Research Applications

Antimicrobial Applications

The synthesis of compounds related to 2-Methyl-6-(morpholin-2-yl)pyridin-4-ol dihydrochloride has shown promise in the development of potent antimicrobials. Kumar, Sadashiva, and Rangappa (2007) demonstrated an efficient synthesis route for a molecule useful for synthesizing antimicrobials, including arecoline derivatives and phendimetrazine, through bromination and dehydration processes Kumar, Sadashiva, & Rangappa, 2007.

Synthetic Methodologies

In the realm of synthetic chemistry, the compound serves as a precursor or intermediate for the synthesis of novel heterocyclic compounds. Soliman, Khodairy, and Ahmed (2003) explored the synthesis of condensed pyridin-2(1H)-one and pyrimidine derivatives, highlighting the versatility of morpholine derivatives in constructing complex heterocycles Soliman, Khodairy, & Ahmed, 2003.

Development of Dopamine Receptor Antagonists

The synthesis of chiral alkoxymethyl morpholine analogs, as reported by Witt et al. (2016), has led to the identification of novel compounds acting as potent and selective dopamine D4 receptor antagonists. This discovery opens new avenues for therapeutic interventions targeting neurological disorders Witt et al., 2016.

Corrosion Inhibition

Morpholine derivatives have also found applications in materials science, particularly in corrosion inhibition. Jeeva, Prabhu, Boobalan, and Rajesh (2015) synthesized new Mannich bases incorporating morpholine and pyridine moieties, demonstrating their effectiveness as corrosion inhibitors for mild steel in acidic environments Jeeva, Prabhu, Boobalan, & Rajesh, 2015.

properties

IUPAC Name

2-methyl-6-morpholin-2-yl-1H-pyridin-4-one;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O2.2ClH/c1-7-4-8(13)5-9(12-7)10-6-11-2-3-14-10;;/h4-5,10-11H,2-3,6H2,1H3,(H,12,13);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALZFIBQNYIZQCQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)C=C(N1)C2CNCCO2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16Cl2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methyl-6-(morpholin-2-yl)pyridin-4-ol dihydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Methyl-6-(morpholin-2-yl)pyridin-4-ol dihydrochloride
Reactant of Route 2
2-Methyl-6-(morpholin-2-yl)pyridin-4-ol dihydrochloride
Reactant of Route 3
Reactant of Route 3
2-Methyl-6-(morpholin-2-yl)pyridin-4-ol dihydrochloride
Reactant of Route 4
Reactant of Route 4
2-Methyl-6-(morpholin-2-yl)pyridin-4-ol dihydrochloride
Reactant of Route 5
2-Methyl-6-(morpholin-2-yl)pyridin-4-ol dihydrochloride
Reactant of Route 6
2-Methyl-6-(morpholin-2-yl)pyridin-4-ol dihydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.